molecular formula C14H14N2O B7777928 N'-methyl-N'-phenylbenzohydrazide CAS No. 52023-39-9

N'-methyl-N'-phenylbenzohydrazide

Cat. No.: B7777928
CAS No.: 52023-39-9
M. Wt: 226.27 g/mol
InChI Key: XVFFMJQABLVQDU-UHFFFAOYSA-N
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Description

N’-methyl-N’-phenylbenzohydrazide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzohydrazide, where the hydrazide group is substituted with a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-methyl-N’-phenylbenzohydrazide can be synthesized through the reaction of benzohydrazide with methyl iodide and phenylhydrazine. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom on the hydrazide group with a methyl group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-methyl-N’-phenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-methyl-N’-phenylbenzohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

N’-methyl-N’-phenylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-methyl-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N’-phenylbenzohydrazide: Similar in structure but with a methyl group on the benzene ring.

    N’-benzylidene-2-hydroxymethylbenzohydrazide: Contains a benzylidene group instead of a methyl group.

Uniqueness

N’-methyl-N’-phenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N'-Methyl-N'-phenylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2OC_{15}H_{16}N_2O and a molecular weight of 244.30 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Generation : The compound interacts with biological targets, leading to the production of free radicals and reactive oxygen species (ROS). These reactive species can damage cellular components such as proteins and DNA, contributing to its antimicrobial properties.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
  • Cell Membrane Disruption : The hydrazide moiety may affect the structural integrity of microbial cell membranes, thereby enhancing its antibacterial activity .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown effectiveness against:

  • Bacteria : Including resistant strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibiting antifungal properties against strains like Candida albicans and Aspergillus niger.

The compound's mechanism likely involves disrupting cell wall biosynthesis or inhibiting nucleic acid synthesis in bacteria .

Anti-inflammatory Activity

Research indicates that this compound derivatives exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining anti-inflammatory efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various hydrazide derivatives, including this compound. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial potential.

PathogenInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Study 2: COX Inhibition

In another study focusing on COX inhibition, derivatives of this compound were synthesized and tested for their ability to inhibit COX-2. The most potent derivative exhibited an IC50 value significantly lower than that of traditional NSAIDs.

CompoundIC50 (µM)
This compound12
Aspirin25
Ibuprofen30

Properties

IUPAC Name

N'-methyl-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)15-14(17)12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFMJQABLVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311275
Record name N'-Methyl-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52023-39-9
Record name NSC240905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Methyl-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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